molecular formula C13H12Br2N2 B12928178 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine CAS No. 560134-44-3

5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B12928178
CAS No.: 560134-44-3
M. Wt: 356.06 g/mol
InChI Key: JPAWCKLWCYDEPB-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetrahydroacridine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .

Preparation Methods

The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroacridin-9-amine. The reaction typically occurs in the presence of bromine and a suitable solvent under controlled conditions to ensure selective bromination at the 5 and 7 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromination pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

560134-44-3

Molecular Formula

C13H12Br2N2

Molecular Weight

356.06 g/mol

IUPAC Name

5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H12Br2N2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2,(H2,16,17)

InChI Key

JPAWCKLWCYDEPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C=C(C=C(C3=N2)Br)Br)N

Origin of Product

United States

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